

molecular formula C₆H₁₁Br.

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Compound of Interest

Compound Name:	1-(Bromomethyl)-1-methylcyclobutane
CAS No.:	98775-14-5
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An In-depth Technical Guide to the C₆H₁₁Br Isomeric System: Synthesis, Reactivity, and Characterization for Advanced Research

Executive Summary

The molecular formula C₆H₁₁Br represents a diverse landscape of structural isomers, each possessing unique chemical reactivity and physical properties. This guide provides a comprehensive technical exploration of this formula, moving beyond a simple catalog of compounds to deliver field-proven insights for researchers, scientists, and professionals in drug development. By focusing on two archetypal isomers—the saturated cyclic Bromocyclohexane and the unsaturated cyclic 3-Bromocyclohexene—we dissect the fundamental principles that govern their synthesis, reactivity, and characterization. This document emphasizes the causality behind experimental choices, providing detailed, self-validating protocols and leveraging advanced spectroscopic techniques to differentiate and understand these critical chemical entities.

The Isomeric Landscape of C₆H₁₁Br

The chemical formula $C_6H_{11}Br$ has a Degree of Unsaturation (DoU) of one. This is calculated by comparing the number of hydrogens to that of a corresponding saturated acyclic alkane (C_nH_{2n+2}). For $n=6$, the saturated formula would be C_6H_{14} . Halogens are treated as hydrogen atoms for this calculation. The formula $C_6H_{11}Br$ is equivalent to C_6H_{12} for DoU purposes.

$$\text{DoU} = (2 * 6 + 2) - 12 / 2 = 1$$

A DoU of one indicates that all isomers of $C_6H_{11}Br$ will contain either one double bond or one ring structure. This gives rise to a significant number of constitutional and stereoisomers, including:

- Cyclic Saturated Isomers: Bromocyclohexane, (Bromomethyl)cyclopentane, 1-Bromo-1-methylcyclopentane, etc.
- Cyclic Unsaturated Isomers: Various isomers of Bromocyclohexene.
- Acyclic Unsaturated Isomers: Numerous isomers of Bromohexene (e.g., 1-Bromo-1-hexene, 6-Bromo-1-hexene).

This guide will focus on Bromocyclohexane and 3-Bromocyclohexene as representative examples to illustrate the profound impact of structure on chemical behavior.

Synthesis of Key $C_6H_{11}Br$ Isomers: A Tale of Two Pathways

The choice of synthetic route is dictated by the desired isomer and is a direct consequence of the targeted reaction mechanism.

Synthesis of Bromocyclohexane

Bromocyclohexane, a secondary alkyl halide, is a versatile intermediate in organic synthesis.^[1]^[2] Its preparation is typically achieved via nucleophilic substitution or electrophilic addition.

Method 1: Nucleophilic Substitution from Cyclohexanol

This is a classic S_N1 reaction. The hydroxyl group of cyclohexanol is a poor leaving group; therefore, it must first be protonated by a strong acid (like HBr) to form a good leaving group,

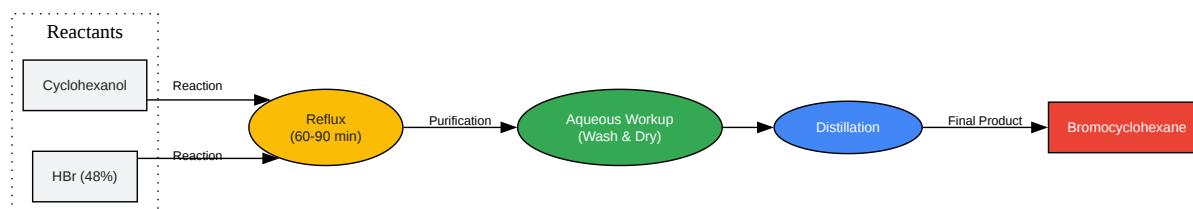
water. The subsequent departure of water creates a secondary carbocation, which is then attacked by the bromide nucleophile.

Causality of Experimental Choices:

- Use of Strong Acid (HBr): Essential for protonating the hydroxyl group. Using NaBr with a strong, non-nucleophilic acid like H_2SO_4 is an alternative that generates HBr in situ.
- Heating/Reflux: Increases the reaction rate to overcome the activation energy for both leaving group departure and the overall reaction.
- Aqueous Workup: Washing with water removes the acid catalyst and water-soluble byproducts. A subsequent wash with sodium bicarbonate neutralizes any remaining acid.

Detailed Experimental Protocol:

- In a round-bottom flask equipped with a reflux condenser, combine cyclohexanol and a 48% aqueous solution of hydrobromic acid.[3]
- Add a few boiling chips and heat the mixture to reflux for 60-90 minutes.
- After cooling, transfer the mixture to a separatory funnel. The lower layer, containing the crude bromocyclohexane, is collected.
- Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution, and finally with brine.
- Dry the crude product over anhydrous calcium chloride.
- Purify by distillation, collecting the fraction boiling at 166-167°C.[3]



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Caption: Workflow for the synthesis of Bromocyclohexane from Cyclohexanol.

Synthesis of 3-Bromocyclohexene

3-Bromocyclohexene is an allylic halide, a class of compounds with distinct reactivity. Its synthesis requires a method that selectively functionalizes the allylic position while leaving the double bond intact. The most common method is allylic bromination using N-Bromosuccinimide (NBS).

Method: Free Radical Allylic Bromination

This reaction proceeds via a free-radical chain mechanism. A radical initiator (like UV light or a peroxide) generates a small concentration of bromine radicals. These radicals selectively abstract an allylic hydrogen from cyclohexene, forming a resonance-stabilized allylic radical. This radical then reacts with Br_2 (present in low concentration from the reaction of NBS with trace HBr) to form the product and a new bromine radical, propagating the chain.

Causality of Experimental Choices:

- N-Bromosuccinimide (NBS): Serves as a source of a low, constant concentration of Br_2 . High concentrations of Br_2 would favor electrophilic addition across the double bond.
- Non-polar Solvent (CCl_4): The reaction is typically run in a non-polar solvent to prevent ionic side reactions.

- Radical Initiator: UV light or a chemical initiator like AIBN is required to start the chain reaction.

Detailed Experimental Protocol:

- To a solution of cyclohexene in carbon tetrachloride in a round-bottom flask, add N-Bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN).
- Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours, often with irradiation from a sunlamp.[4]
- Cool the reaction mixture and filter to remove the succinimide byproduct.
- Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure. The crude 3-bromocyclohexene can be purified by vacuum distillation.

Comparative Reactivity: A Study in Electronic Effects

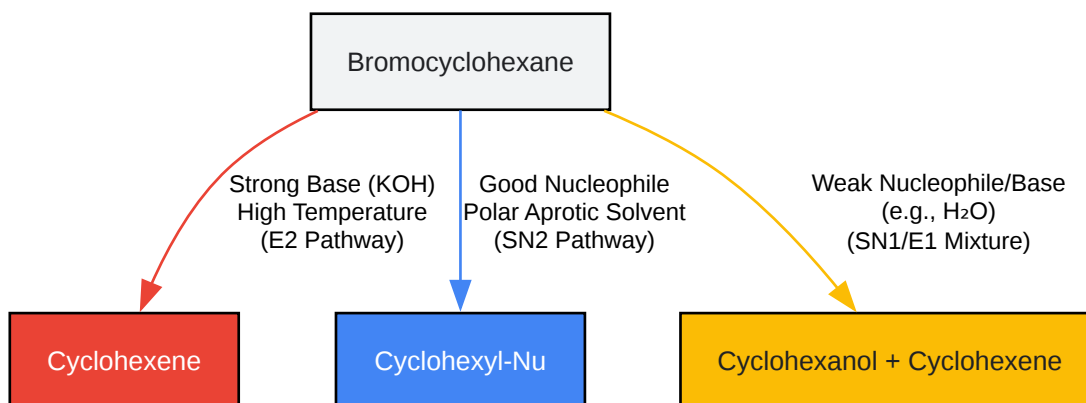
The structural difference between a secondary alkyl halide and an allylic halide leads to dramatically different reactivity profiles.

Reactivity of Bromocyclohexane

As a secondary alkyl halide, bromocyclohexane is at the crossroads of substitution (S_N1/S_N2) and elimination ($E1/E2$) reactions.[5][6] The outcome is highly dependent on the reaction conditions.

- E2 Elimination: Favored by strong, sterically hindered bases (like potassium tert-butoxide) or strong, non-bulky bases at high temperatures (like KOH in ethanol with heat).[7][8][9] The mechanism is a concerted, one-step process where the base abstracts a proton anti-periplanar to the bromine leaving group.[7]
- S_N2 Substitution: Favored by good, non-basic nucleophiles in polar aprotic solvents (e.g., NaN_3 in DMF).

- $S_N1/E1$ Reactions: Occur under solvolysis conditions with poor nucleophiles/weak bases (e.g., ethanol or water without strong base) and typically yield a mixture of substitution and elimination products.[10]



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Caption: Competing reaction pathways for Bromocyclohexane.

Protocol: E2 Elimination of Bromocyclohexane

- In a 50 mL round-bottom flask, combine 5 g of potassium hydroxide, 10 mL of 95% ethanol, and 5 mL of bromocyclohexane.[7]
- Swirl until most of the KOH has dissolved.
- Heat the mixture to reflux for 45 minutes.[7]
- After cooling, transfer the contents to a reaction tube containing ~12 mL of water and shake. [7]
- Allow the layers to separate and collect the upper organic layer (cyclohexene).
- Wash the organic layer with water to remove residual ethanol and base.
- The product, cyclohexene, can be identified by its boiling point (83°C) and spectroscopic data.[7]

Reactivity of 3-Bromocyclohexene

As an allylic halide, 3-bromocyclohexene is significantly more reactive in nucleophilic substitution reactions, particularly via the S_N1 pathway. This is because the departure of the bromide ion generates an allylic carbocation, which is stabilized by resonance. This delocalization of positive charge lowers the activation energy for carbocation formation, accelerating the reaction. It is a valuable reagent for introducing the cyclohexenyl group in organic synthesis.^[11]

Spectroscopic Characterization and Isomer Differentiation

Unambiguous identification of $C_6H_{11}Br$ isomers is impossible without spectroscopic analysis. NMR, IR, and Mass Spectrometry each provide a unique piece of the structural puzzle.^{[12][13]}

Spectroscopic Technique	Bromocyclohexane	3-Bromocyclohexene	Rationale for Differentiation
Mass Spectrometry (MS)	Molecular Ion (M ⁺) at m/z 162/164.[14][15][16]	Molecular Ion (M ⁺) at m/z 162/164.	Both isomers show the characteristic 1:1 M ⁺ and M+2 peaks due to ⁷⁹ Br and ⁸¹ Br isotopes.[17][18] Fragmentation patterns will differ based on stability of fragments (e.g., loss of Br•).
Infrared (IR) Spectroscopy	C(sp ³)-H stretch: ~2850-2950 cm ⁻¹ . No C=C stretch.[14][19]	C(sp ²)-H stretch: ~3020-3050 cm ⁻¹ . C=C stretch: ~1650 cm ⁻¹ . C(sp ³)-H stretch: ~2850-2950 cm ⁻¹ .	The presence of sharp peaks above 3000 cm ⁻¹ and at ~1650 cm ⁻¹ are definitive indicators of the alkene functional group in 3-bromocyclohexene.[20]
¹ H NMR Spectroscopy	Complex multiplets in the 1.2-2.5 ppm range. A distinct downfield multiplet for the proton on the bromine-bearing carbon (~4.1 ppm).	Olefinic protons (~5.5-6.0 ppm). Allylic proton on bromine-bearing carbon (~4.5-5.0 ppm). Other allylic and aliphatic protons in the 1.5-2.5 ppm range.	The chemical shifts are highly diagnostic. The presence of signals in the olefinic region (5-6 ppm) is irrefutable evidence for an unsaturated isomer like 3-bromocyclohexene.[21][22]

Applications in Research and Drug Development

The C₆H₁₁Br framework, particularly the cyclohexyl group from bromocyclohexane, is a privileged scaffold in medicinal chemistry.

- **Pharmaceutical Synthesis:** Bromocyclohexane is a key starting material for introducing the cyclohexyl group, which is valued for its ability to increase lipophilicity and metabolic stability in drug candidates.^[3]^[23] It serves as a precursor for compounds like cyclohexylamine, an intermediate in pharmaceuticals and rubber chemicals.^[23]
- **Agrochemicals:** The reactivity of bromocyclohexane makes it a useful building block in the synthesis of pesticides and herbicides.^[3]
- **Materials Science:** The bromine content makes these compounds useful in the manufacturing of flame retardants.^[1] Bromocyclohexane can also be used as a non-polar solvent for specific reactions.^[1]^[3]

Conclusion

The molecular formula C₆H₁₁Br is not a single entity but a gateway to a rich variety of isomeric structures with distinct and predictable chemical behaviors. By understanding the mechanistic principles behind their synthesis and reactivity, researchers can harness these differences to create complex molecular architectures. The strategic application of spectroscopic techniques is paramount for ensuring the structural integrity of these intermediates. For professionals in drug discovery and materials science, a deep understanding of the C₆H₁₁Br isomeric system provides a powerful toolkit for molecular design and innovation.

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